molecular formula C20H14Cl2O5S B5082008 Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate

Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate

Cat. No.: B5082008
M. Wt: 437.3 g/mol
InChI Key: LIOXOUYCJLFAKI-UHFFFAOYSA-N
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Description

Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate is an organic compound with the molecular formula C20H14Cl2O5S. This compound is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 2,5-dichlorobenzenesulfonyl group. It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The resulting benzyl 4-hydroxybenzoate is then reacted with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and benzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, or sulfonate ethers.

    Hydrolysis: The major products are 4-hydroxybenzoic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function. The compound’s sulfonyl group is particularly reactive towards thiol groups in cysteine residues, leading to the formation of sulfonamide bonds .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate is unique due to the presence of both a benzyl ester and a dichlorobenzenesulfonyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.

Properties

IUPAC Name

benzyl 4-(2,5-dichlorophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O5S/c21-16-8-11-18(22)19(12-16)28(24,25)27-17-9-6-15(7-10-17)20(23)26-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOXOUYCJLFAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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